N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-carbamothioylbenzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-4-15-10-11-19-17(12-15)18(27)13-20(30-19)22(28)24-21-14(2)25(3)26(23(21)29)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,24,28) |
InChI Key |
VYOWIVOWUALROF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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